molecular formula C18H24N2O2 B2477751 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide CAS No. 851403-14-0

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide

Cat. No.: B2477751
CAS No.: 851403-14-0
M. Wt: 300.402
InChI Key: PKSZUJXFPUJPJE-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide and related compounds are of interest in synthetic chemistry for their potential in creating complex molecular structures. Lithiation reactions involving similar compounds, for instance, have been utilized to synthesize tetrahydroisoquinolines, indicating the versatility of these compounds in organic synthesis through reactions with electrophiles and subsequent dehydration processes (Smith et al., 2010). Furthermore, cobalt-catalyzed cyclization of benzamides with alkynes, employing similar quinoline derivatives, demonstrates a method for constructing isoquinolone derivatives, showcasing the compound's role in facilitating novel synthetic routes (Manoharan & Jeganmohan, 2018).

Anticancer Research

In medicinal chemistry, derivatives of quinolinone, akin to this compound, have been explored for their anticancer properties. Research focusing on coumarin and quinolinone carboxamides has revealed the synthesis of compounds with significant inhibition of cancer cell growth, highlighting the potential therapeutic applications of these derivatives in oncology (Matiadis et al., 2013). Additionally, studies on 3-arylquinolin-2-one compounds have shown metal-free oxidative C-C bond formation along with aryl migration, indicating a novel approach to assembling compounds with possible antitumor effects (Liu et al., 2013).

Biological Studies

Biological evaluations of similar compounds have demonstrated a range of activities, including the interaction with biological targets like sigma-2 receptors, which are significant for understanding cell signaling and potential therapeutic interventions for diseases such as cancer (Xu et al., 2005). The detailed structural and electronic characterizations of these compounds provide insights into their mechanism of action and facilitate the design of more effective drugs.

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11-8-14-10-13(6-7-19-17(22)18(3,4)5)16(21)20-15(14)9-12(11)2/h8-10H,6-7H2,1-5H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSZUJXFPUJPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.